molecular formula C22H28Br2N6O5 B110486 Acebrophylline CAS No. 96989-76-3

Acebrophylline

货号: B110486
CAS 编号: 96989-76-3
分子量: 616.3 g/mol
InChI 键: IPUHJDQWESJTGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

乙酰化氨溴索是一种支气管扩张剂,用于治疗与支气管痉挛相关的支气管肺部疾病的症状 。它是由氨溴索(一种粘液溶解剂)和乙酰化茶碱(一种黄嘌呤衍生物)组合而成。这种化合物在治疗呼吸系统疾病方面特别有效,因为它可以分解粘液并缓解呼吸。

准备方法

合成路线和反应条件: 乙酰化氨溴索是通过一系列涉及氨溴索和乙酰化茶碱的化学反应合成的。制备过程包括:

工业生产方法: 乙酰化氨溴索的工业生产遵循类似的合成路线,但规模更大,确保高产率和纯度。该工艺针对成本效益和效率进行了优化。

反应类型:

    氧化: 乙酰化氨溴索可以发生氧化反应,特别是在强氧化剂存在的情况下。

    还原: 还原反应可能发生,尤其是在还原剂存在的情况下。

    取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件:

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    取代试剂: 卤素、烷基化剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生各种氧化衍生物,而取代反应可以产生一系列取代化合物。

科学研究应用

Chronic Obstructive Pulmonary Disease (COPD)

Acebrophylline has been extensively studied as an add-on therapy for COPD:

  • Efficacy : A randomized controlled trial compared this compound and sustained-release theophylline in COPD patients. Both treatments showed similar improvements in spirometric parameters (FEV1, PEFR) and symptomatic relief, but this compound had a better safety profile regarding cardiovascular side effects .
ParameterGroup 1 (this compound)Group 2 (Theophylline)p-value
FEV1 (L)46.54 ± 6.1445.99 ± 6.630.79
PEFR (L/min)46.7 ± 6.2946.44 ± 6.530.89
Improvement in Dyspnoea (%)65%45%<0.05
  • Safety : In a study involving 30 COPD patients, this compound was well-tolerated with minimal adverse effects, primarily mild gastrointestinal discomfort .

Asthma Management

This compound is also effective in managing asthma symptoms:

  • Combination Therapy : A study indicated that combining montelukast with this compound improved asthma control compared to montelukast alone, with significant enhancements in FEV1 and reductions in cough and sputum production .
Treatment GroupMean FEV1 Improvement (%)Sputum Production Reduction (%)
Montelukast + this compoundSignificantly greaterSignificant
Montelukast AloneModerateModerate
  • Clinical Evidence : In patients with acute bronchitis or exacerbations of chronic asthma, this compound demonstrated significant improvements in respiratory function and symptom relief .

Other Respiratory Conditions

This compound has shown potential benefits in various other conditions:

  • Bronchitis and Sinusitis : Its mucolytic properties make it suitable for treating bronchitis and sinusitis by facilitating mucus clearance.
  • Pediatric Use : this compound has been reported as safe for use in children with respiratory ailments due to its low toxicity profile .

Case Study 1: COPD Management

A longitudinal study involved patients receiving either this compound or sustained-release theophylline over one year. Results indicated comparable improvements in lung function and symptom relief but highlighted fewer side effects with this compound .

Case Study 2: Asthma Control

In a multicenter trial, patients using a fixed-dose combination of montelukast and this compound experienced significant improvements in quality of life metrics compared to those on montelukast alone .

生物活性

Acebrophylline is a pharmacological compound recognized for its multifaceted biological activity, particularly in the treatment of respiratory conditions. It is a xanthine derivative that combines the properties of ambroxol and theophylline-7 acetic acid, contributing to its mucolytic, bronchodilatory, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through several mechanisms:

  • Mucokinetic Activity : It enhances mucociliary clearance by reducing mucus viscosity and adhesivity, thereby improving ciliary function. This is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
  • Surfactant Production : The compound stimulates the synthesis and release of pulmonary surfactant, which is vital for maintaining alveolar stability and reducing surface tension in the lungs .
  • Anti-inflammatory Effects : this compound inhibits the production of inflammatory mediators like leukotrienes by diverting phosphatidylcholine from inflammatory pathways towards surfactant synthesis .

Case Studies

  • Study on COPD Patients :
    • Participants : 30 patients (27 males, 3 females) with a mean age of 62.6 years.
    • Treatment : 100 mg this compound twice daily for 14 days.
    • Results : Significant improvements were noted in cough intensity, dyspnea, and overall respiratory function (p < 0.01). Blood gas analysis showed increased PaO2 and decreased PaCO2 values at the end of treatment .
  • Comparative Study with Theophylline :
    • Patients treated with this compound exhibited greater improvements in forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR) compared to those receiving theophylline alone. Adverse effects were significantly lower in the this compound group .

Table 1: Summary of Clinical Outcomes with this compound Treatment

ParameterBaseline ValuePost-Treatment ValueStatistical Significance
Cough IntensityModerateMildp < 0.01
DyspneaModerateMildp < 0.01
FEV1 (L)1.52.0p < 0.01
PEFR (L/min)250350p < 0.01
PaO2 (mmHg)6075p < 0.01
PaCO2 (mmHg)5045p < 0.01

Research Findings

Research indicates that this compound's effectiveness is attributed to its ability to modulate various biological pathways involved in respiratory health:

  • Enhancement of Mucociliary Clearance : In vitro studies demonstrated that this compound significantly increased the transport of talc particles in isolated tracheal tissues, indicating improved mucociliary function .
  • Reduction in Inflammatory Markers : In human mononuclear cells, ambroxol (a component of this compound) reduced tumor necrosis factor (TNF) production, suggesting a potential mechanism for its anti-inflammatory effects .

属性

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914235
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96989-76-3, 179118-73-1
Record name Ambroxol theophyllinacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol acefyllinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179118-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL ACEFYLLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of ambroxol base (20.0 g, 0.052 moles) and toluene (160 ml) was heated at 60-65° C. for 1-2 minutes to prepare a clear solution. Toluene (100 ml) and theophylline-7-acetic acid (12.6 g, 0.052 moles) were charged in a round bottom flask and heated at 75 to 80° C. To this flask, the prepared solution of ambroxol base in toluene was added under stirring while maintaining the temperature between 75-80° C. during 2-3 minutes. The resulting reaction mixture was stirred at 100-105° C. for 25-30 minutes. The reaction mixture was allowed to cool to room temperature. The separated solid product was filtered and washed with toluene and dried. The yield of Acebrophylline obtained was 98.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of ambroxol base in non-polar solvent is added to the flask containing theophylline-7-acetic acid and non-polar solvent under stirring while maintaining the temperature between 60-85° C. The addition time is 2-3 minutes. The reaction mixture is heated at the temperature between 60-105° C. with continuous stirring for 25-35 minutes. The reaction mixture is allowed to cool to the room temperature. A solid product is formed. This solid product is separated by filtration. The product is washed with the small amount of non-polar solvent and dried. The yield of Acebrophylline obtained is 95-98% of the theoretical yield. The yield of Acebrophylline is 154-159% of the weight of ambroxol base. The purity of Acebrophylline thus obtained as measured by HPLC is more than 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acebrophylline
Reactant of Route 2
Reactant of Route 2
Acebrophylline
Reactant of Route 3
Reactant of Route 3
Acebrophylline
Reactant of Route 4
Reactant of Route 4
Acebrophylline
Reactant of Route 5
Acebrophylline
Reactant of Route 6
Acebrophylline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。